Lactinolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactinolide is a monoterpenoid that is hexahydro-1-benzofuran-2-one carrying two methyl substituents at positions 3 and 6 as well as two hydroxy substituents at positions 5 and 6 (the 3R,3aR,5S,6S,7aR-diastereomer). It has a role as a plant metabolite. It is a monoterpenoid, a member of benzofurans, a gamma-lactone and a diol.
Scientific Research Applications
Biotechnological and Industrial Applications
Lactinolide, as a component of laccases, has been extensively studied for its potential in various biotechnological and industrial processes. Laccases are known for their ability to oxidize both phenolic and non-phenolic lignin-related compounds and highly recalcitrant environmental pollutants. This makes them valuable for applications including detoxification of industrial effluents (from paper, pulp, textile, and petrochemical industries), medical diagnostics, bioremediation of herbicides, pesticides, and certain explosives in soil. They also serve as cleaning agents in water purification systems, catalysts in the manufacture of anti-cancer drugs, and ingredients in cosmetics. Furthermore, laccases can remove xenobiotic substances and produce polymeric products, positioning them as a tool for bioremediation purposes (Couto & Herrera, 2006).
Medical and Pharmaceutical Applications
In medical and pharmaceutical research, this compound's role is evident in the study of retinol-lactose-glycolic acid combinations for their effects on photoaged skin. This combination has demonstrated significant improvements in the appearance of photodamaged skin upon topical application (Bertin et al., 2008). Additionally, this compound as a part of lactose is involved in studies related to intestinal barrier function, growth, total parasitic, and specific Giardia spp infections in children, indicating its potential in health and disease studies (Lima et al., 2010).
Nanotechnology and Drug Delivery Systems
The advancements in nanotechnology have seen the utilization of this compound-containing compounds like poly(lactic-co-glycolic acid) (PLGA) in the development of drug delivery systems. PLGA nanotechnology has been approved by the US FDA for drug delivery, diagnostics, and various applications in clinical and basic science research, including cardiovascular disease, cancer, vaccine, and tissue engineering (Jianming Lü et al., 2009). Furthermore, the combination of PLGA microparticles and alginate hydrogel has been explored for the sustained release of retinoids to treat retinal blinding diseases (Gao et al., 2012).
Food Industry Applications
In the food industry, the potential applications of this compound-containing enzymes like laccase have been recognized. Laccase finds its use in bioremediation, beverage processing (wine, fruit juice, and beer), ascorbic acid determination, sugar beet pectin gelation, baking, biosensors, and improving food sensory parameters. It is considered a mild technology that could increase productivity, efficiency, and quality of food products (Minussi et al., 2002).
Anticancer and Therapeutic Applications
This compound has been implicated in studies focusing on anticancer effects. Lactoferrin, a component associated with this compound, has been investigated for its role in inhibiting tumor growth and reducing susceptibility to cancer. The cytotoxicity of lactoferrin against various cancers occurs through different mechanisms, including cell membrane disruption, apoptosis induction, cell cycle arrest, and cell immunoreaction. This provides insights into new strategies to enhance the anticancer effects of lactoferrin and its derivatives (Zhang et al., 2014).
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(3R,3aR,5S,6S,7aR)-5,6-dihydroxy-3,6-dimethyl-3,3a,4,5,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C10H16O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-8,11,13H,3-4H2,1-2H3/t5-,6-,7-,8+,10+/m1/s1 |
InChI Key |
WMRLNPAAXAUOIO-BGJNVIQHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H]([C@@](C[C@H]2OC1=O)(C)O)O |
Canonical SMILES |
CC1C2CC(C(CC2OC1=O)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.